(E)-3-(furan-2-yl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)prop-2-en-1-one
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Overview
Description
(E)-3-(furan-2-yl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)prop-2-en-1-one is an organic compound that features a furan ring, a morpholine ring, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)prop-2-en-1-one typically involves a multi-step process:
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Formation of the Enone Intermediate: : The initial step involves the formation of an enone intermediate through a Claisen-Schmidt condensation reaction. This reaction is carried out between furan-2-carbaldehyde and 2-(4-(trifluoromethyl)phenyl)morpholine in the presence of a base such as sodium hydroxide or potassium hydroxide.
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Purification: : The crude product is purified using column chromatography or recrystallization techniques to obtain the desired enone intermediate.
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Final Coupling: : The enone intermediate is then subjected to a coupling reaction with a suitable reagent to form the final product. This step often involves the use of a palladium catalyst under mild conditions to ensure the formation of the (E)-isomer.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring cost-effectiveness and scalability. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The furan ring in (E)-3-(furan-2-yl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)prop-2-en-1-one can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-2,3-dione derivatives.
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Reduction: : The enone moiety can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
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Substitution: : The trifluoromethyl group on the phenyl ring can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(furan-2-yl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound a valuable scaffold for drug design.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)prop-2-en-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, while the morpholine ring can interact with hydrogen bond donors or acceptors in the target site. This compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(furan-2-yl)-1-(2-phenyl)morpholino)prop-2-en-1-one: Lacks the trifluoromethyl group, resulting in different pharmacokinetic properties.
(E)-3-(furan-2-yl)-1-(2-(4-methylphenyl)morpholino)prop-2-en-1-one: Contains a methyl group instead of a trifluoromethyl group, affecting its chemical reactivity and biological activity.
Uniqueness
The presence of the trifluoromethyl group in (E)-3-(furan-2-yl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)prop-2-en-1-one distinguishes it from similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a unique and valuable compound for various applications.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO3/c19-18(20,21)14-5-3-13(4-6-14)16-12-22(9-11-25-16)17(23)8-7-15-2-1-10-24-15/h1-8,10,16H,9,11-12H2/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFWTXREDCNIAF-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C=CC2=CC=CO2)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(CN1C(=O)/C=C/C2=CC=CO2)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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